REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH2:15][N:16]=[N+]=[N-])[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])=[N+]=[N-]>CO.[Pd]>[NH2:1][CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH2:15][NH2:16])[CH:14]=1)[C:8]([O:10][CH3:11])=[O:9]
|
Name
|
10
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1C=C(C(=O)OC)C=C(C1)CN=[N+]=[N-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.07 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed at room temperature
|
Type
|
CUSTOM
|
Details
|
Excess hydrogen was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was purged with argon
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
FILTRATION
|
Details
|
through filter agent Celatom FW-14 with methanol washings
|
Type
|
CUSTOM
|
Details
|
to remove catalyst
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(C(=O)OC)C=C(C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |